Tributylphenoxystannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

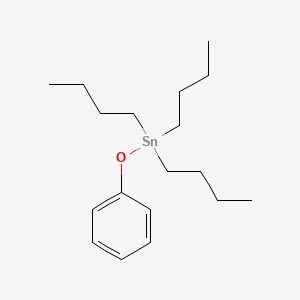

Tributylphenoxystannane: is a chemical compound with the molecular formula C18H32OSn and a molecular weight of 383.14700 . It is a member of the organotin compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylphenoxystannane can be synthesized through the reaction of tributyltin oxide with phenol under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include purification steps to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: Tributylphenoxystannane can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using agents like hydrogen peroxide or chromium(VI) oxide under acidic conditions.

Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .

Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or alcohols .

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of tributyltin oxides or tributyltin hydroxides .

Reduction: Reduction typically results in the formation of tributyltin hydrides .

Substitution: Substitution reactions can produce various alkylated tributyltin compounds .

Scientific Research Applications

Tributylphenoxystannane has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-based catalysts and stabilizers for polymers.

Biology: The compound has been studied for its antimicrobial properties , showing potential as a biocide in agricultural and medical applications.

Medicine: this compound derivatives are explored for their anticancer and antiviral activities.

Industry: It is utilized in the production of plastic additives and surface coatings to enhance durability and resistance to degradation.

Mechanism of Action

The mechanism by which tributylphenoxystannane exerts its effects involves its interaction with biological targets such as enzymes and cell membranes . The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity , leading to cell death or inhibition of microbial growth .

Molecular Targets and Pathways:

Enzyme Inhibition: this compound may inhibit enzymes involved in cellular respiration or DNA replication .

Membrane Disruption: The compound can disrupt the phospholipid bilayer of cell membranes, leading to leakage of cellular contents and cell lysis .

Comparison with Similar Compounds

Tributyltin oxide

Tributyltin chloride

Tributyltin hydride

Triphenyltin chloride

Triphenyltin hydride

Biological Activity

Tributylphenoxystannane (TBPS) is an organotin compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of TBPS, including its mechanisms of action, toxicity, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its organotin structure, which consists of a tin atom bonded to three butyl groups and a phenoxy group. The general formula can be represented as:

This structure contributes to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of TBPS can be attributed to several mechanisms:

- Antimicrobial Activity : TBPS has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Antitumor Activity : Research indicates that TBPS exhibits cytotoxic effects against different cancer cell lines. It induces apoptosis through the activation of caspases and the modulation of cell cycle regulators.

- Antioxidant Properties : TBPS has been demonstrated to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.

Toxicity Profile

Despite its beneficial properties, TBPS also poses significant toxicity risks. Studies have highlighted the following concerns:

- Cytotoxicity : While effective against cancer cells, TBPS also exhibits cytotoxic effects on normal cells, raising concerns about its therapeutic window.

- Environmental Impact : As an organotin compound, TBPS is subject to regulatory scrutiny due to its potential environmental persistence and bioaccumulation.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antitumor | Induces apoptosis in MCF-7 cells | |

| Antioxidant | Scavenges DPPH radicals |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of TBPS against various pathogens, including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a disinfectant agent.

- Cytotoxicity in Cancer Cells : In vitro studies on MCF-7 breast cancer cells revealed that TBPS induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events.

- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, TBPS demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting its potential as an antioxidant therapeutic agent.

Properties

CAS No. |

3587-18-6 |

|---|---|

Molecular Formula |

C18H32OSn |

Molecular Weight |

383.2 g/mol |

IUPAC Name |

tributyl(phenoxy)stannane |

InChI |

InChI=1S/C6H6O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

WSFFSRSHQHHVHH-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.